molecular formula C18H18S2 B14407664 6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane CAS No. 83711-04-0

6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane

Cat. No.: B14407664
CAS No.: 83711-04-0
M. Wt: 298.5 g/mol
InChI Key: NNFBANWGQXOWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Bis(phenylsulfanyl)bicyclo[310]hexane is a compound characterized by its unique bicyclic structure, which includes a hexane ring fused with a cyclopropane ring The presence of phenylsulfanyl groups adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. These methods leverage the high efficiency and modular nature of photoredox catalysis to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl groups yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism by which 6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets through its phenylsulfanyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane: Lacks the phenylsulfanyl groups, making it less reactive in certain contexts.

    6,6-Dimethylbicyclo[3.1.0]hexane: Contains methyl groups instead of phenylsulfanyl, leading to different reactivity and applications.

    6,6-Diphenylbicyclo[3.1.0]hexane: Features phenyl groups instead of phenylsulfanyl, affecting its chemical behavior.

Uniqueness

6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and various research applications .

Properties

CAS No.

83711-04-0

Molecular Formula

C18H18S2

Molecular Weight

298.5 g/mol

IUPAC Name

6,6-bis(phenylsulfanyl)bicyclo[3.1.0]hexane

InChI

InChI=1S/C18H18S2/c1-3-8-14(9-4-1)19-18(16-12-7-13-17(16)18)20-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2

InChI Key

NNFBANWGQXOWSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C2(SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.